2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

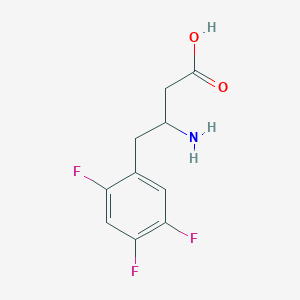

The molecule 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use in creating biologically active derivatives that could serve as drugs or insecticides .

Synthesis Analysis

The synthesis of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide (V). This method is advantageous due to the high yields of the targeted oxadiazoles and the simplicity of the procedure, which does not require the purification of intermediate compounds. This approach is suitable for preparing a wide range of 5-aryl-2-chloromethyl-1,3,4-oxadiazoles and some derivatives with heterocyclic substituents .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed through various spectroscopic techniques such as 1H NMR, FT-IR, and MS. The presence of the chloromethyl group in the molecule allows for further chemical modification, making these compounds versatile intermediates for the synthesis of more complex molecules .

Chemical Reactions Analysis

The chloromethyl group in this compound is reactive and can undergo nucleophilic substitution reactions. This reactivity has been exploited to create a variety of substituted oxadiazoles, such as those containing benzothiazolylthiol groups, by reacting with 2-mercaptobenzothiazole in the presence of sodium methylate . Additionally, the chloromethyl group can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds exhibit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm and emissive maximum wavelengths ranging from 334 nm to 362 nm. This luminescent characteristic suggests potential applications in materials science, particularly as purple luminescent materials .

安全和危害

The safety data sheet for a similar compound, benzyl chloride, indicates that it is classified as a flammable liquid, and it can cause acute toxicity if swallowed or inhaled . It can also cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

未来方向

Benzimidazole derivatives have been extensively studied for their wide range of pharmacological applications . The future research directions could involve exploring the potential applications of “2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole” in various fields, such as medicinal chemistry, given its structural similarity to benzimidazole derivatives.

属性

IUPAC Name |

2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSDXWUQFEAQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634381 |

Source

|

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36646-13-6 |

Source

|

| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)

![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)